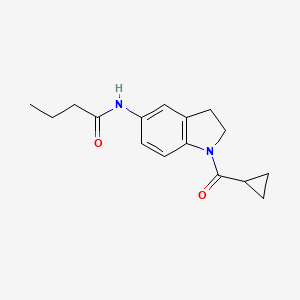
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (NFPC) is a synthetic compound that has been used in a variety of scientific research studies. NFPC has been studied for its potential to act as a novel therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammation. In addition, NFPC has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and hormones. The purpose of
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential to act as a novel therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammation. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its ability to act as an inhibitor of enzymes involved in the metabolism of drugs and hormones. N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has also been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anticonvulsant.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it is believed that N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide acts as an inhibitor of enzymes involved in the metabolism of drugs and hormones, as well as an inhibitor of inflammatory pathways. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide may also act as an antioxidant by scavenging reactive oxygen species and inhibiting oxidative stress.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and hormones, as well as inhibit the production of inflammatory mediators. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have antioxidant and neuroprotective effects, as well as anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in laboratory experiments has several advantages. N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is relatively easy to synthesize, and can be synthesized using a variety of methods. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of diseases and conditions. However, there are some limitations to the use of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in laboratory experiments. N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a synthetic compound, and its exact mechanism of action is not fully understood. In addition, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is not approved for use in humans, and its safety and efficacy have not been established.
Zukünftige Richtungen
The potential applications of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide are vast, and there are a variety of future directions for research involving N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. One potential future direction is the development of new synthetic methods for the synthesis of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. In addition, further research is needed to better understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide and its potential therapeutic applications. Finally, further research is needed to evaluate the safety and efficacy of N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide for use in humans.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide can be synthesized using a variety of methods, including a microwave-assisted synthesis, a solvent-free synthesis, and a solid-phase synthesis. In the microwave-assisted synthesis, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is synthesized by reacting a mixture of 3-chloro-4-fluorophenyl isocyanate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and anhydrous potassium carbonate in a microwave oven. In the solvent-free synthesis, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is synthesized by reacting a mixture of 3-chloro-4-fluorophenyl isocyanate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and anhydrous sodium carbonate in a solvent-free system. In the solid-phase synthesis, N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is synthesized by reacting a mixture of 3-chloro-4-fluorophenyl isocyanate, 1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and anhydrous sodium carbonate on a solid support.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O/c1-7-9(6-17(2)16-7)12(18)15-8-3-4-11(14)10(13)5-8/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCCQGQNDGPIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC(=C(C=C2)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-ethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B6579658.png)
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B6579665.png)
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide](/img/structure/B6579667.png)
![6-(4-fluorophenyl)-N-(1,2-oxazol-3-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6579668.png)
![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)
![methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate](/img/structure/B6579675.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B6579707.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)
![1-(4-methoxyphenyl)-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine](/img/structure/B6579720.png)
![5-(benzyloxy)-1-methyl-4-oxo-N-[(pyridin-3-yl)methyl]-1,4-dihydropyridine-2-carboxamide](/img/structure/B6579726.png)
![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)
